

Tellimagrandin I chemical structure and properties

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Compound of Interest

Compound Name: *Tellimagrandin I*

Cat. No.: *B1215536*

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Tellimagrandin I: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellimagrandin I is a naturally occurring ellagitannin found in a variety of medicinal plants. As a member of the hydrolyzable tannin class, it is characterized by a central glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups. This complex polyphenolic structure endows **Tellimagrandin I** with a range of significant biological activities, most notably potent antioxidant and hepatoprotective properties. Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the Keap1-Nrf2 antioxidant response pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Tellimagrandin I**, including detailed experimental protocols and diagrammatic representations of its molecular interactions and experimental workflows.

Chemical Structure and Properties

Tellimagrandin I is an ellagitannin that is structurally composed of a glucose molecule esterified with two galloyl groups and one HHDP group.^[1]

Chemical Identifiers

Identifier	Value
IUPAC Name	[(1S,2R)-1-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.0 ^{2,7}]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 3,4,5-trihydroxybenzoate[2]
CAS Number	79786-08-6[3]
Molecular Formula	C34H26O22[2]
SMILES	C1--INVALID-LINK-- C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)--INVALID-LINK-- OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O">C@HO[2]
InChI	InChI=1S/C34H26O22/c35-7-20(54-31(49)9-1-13(36)23(43)14(37)2-9)30(56-32(50)10-3-15(38)24(44)16(39)4-10)29-19(42)8-53-33(51)11-5-17(40)25(45)27(47)21(11)22-12(34(52)55-29)6-18(41)26(46)28(22)48/h1-7,19-20,29-30,36-48H,8H2/t19-,20+,29-,30-/m1/s1[2]

Physicochemical Properties

Property	Value	Source
Molecular Weight	786.56 g/mol	[1]
Appearance	Powder	
Melting Point	79-81 °C	[3]
Water Solubility	1.65 g/L (Predicted)	[4]
logP	2.66 (Predicted)	[4]
pKa (Strongest Acidic)	7.34 (Predicted)	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	

Spectral Data

Spectral Data	Details
UV-Vis (λ_{max})	While specific λ_{max} values from dedicated studies are not readily available in the searched literature, ellagitannins typically exhibit strong UV absorption between 250-280 nm due to the presence of galloyl and HHDP moieties.
Infrared (IR)	ν_{max} (neat) 3345, 1702, 1618, 1313, 1221, 1023 cm^{-1}
$^1\text{H-NMR}$ (500 MHz, CD_3OD)	δ 7.14 (2H, s, Ar-H), 3.96-3.86 (4H, m), 1.54-1.39 (4H, m), 1.24-1.13 (2H, m)
$^{13}\text{C-NMR}$ (125 MHz, CD_3OD)	δ 168.4 (C), 143.8 (C), 143.3 (C), 137.1 (C), 136.2 (C), 130.8 (C), 121.3 (C), 118.3 (C), 109.4 (CH), 61.3 (CH_2), 27.8 (CH_2), 21.8 (CH_2)

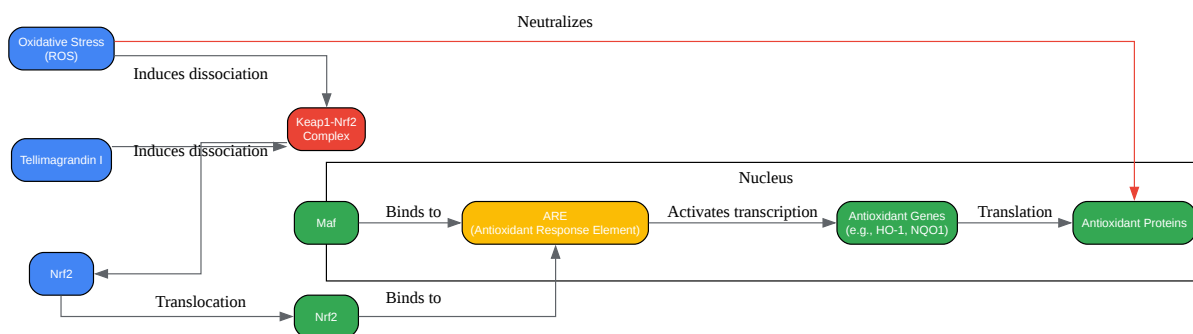
Biological Activities and Signaling Pathways

Tellimagrandin I has demonstrated significant potential in preclinical studies, primarily exhibiting antioxidant and hepatoprotective effects.

Antioxidant Activity

Tellimagrandin I is a potent antioxidant. This activity is attributed to its polyphenolic structure, which enables it to scavenge free radicals effectively. Furthermore, it can enhance the endogenous antioxidant defense system.

A key mechanism underlying the antioxidant effects of **Tellimagrandin I** is the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like **Tellimagrandin I**, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.



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Keap1-Nrf2 antioxidant response pathway activation.

Hepatoprotective Activity

Tellimagrandin I has shown significant hepatoprotective effects against toxin-induced liver cell damage. In a study using a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in HepG2 cells, **Tellimagrandin I** demonstrated a concentration-dependent protective effect.^[1]

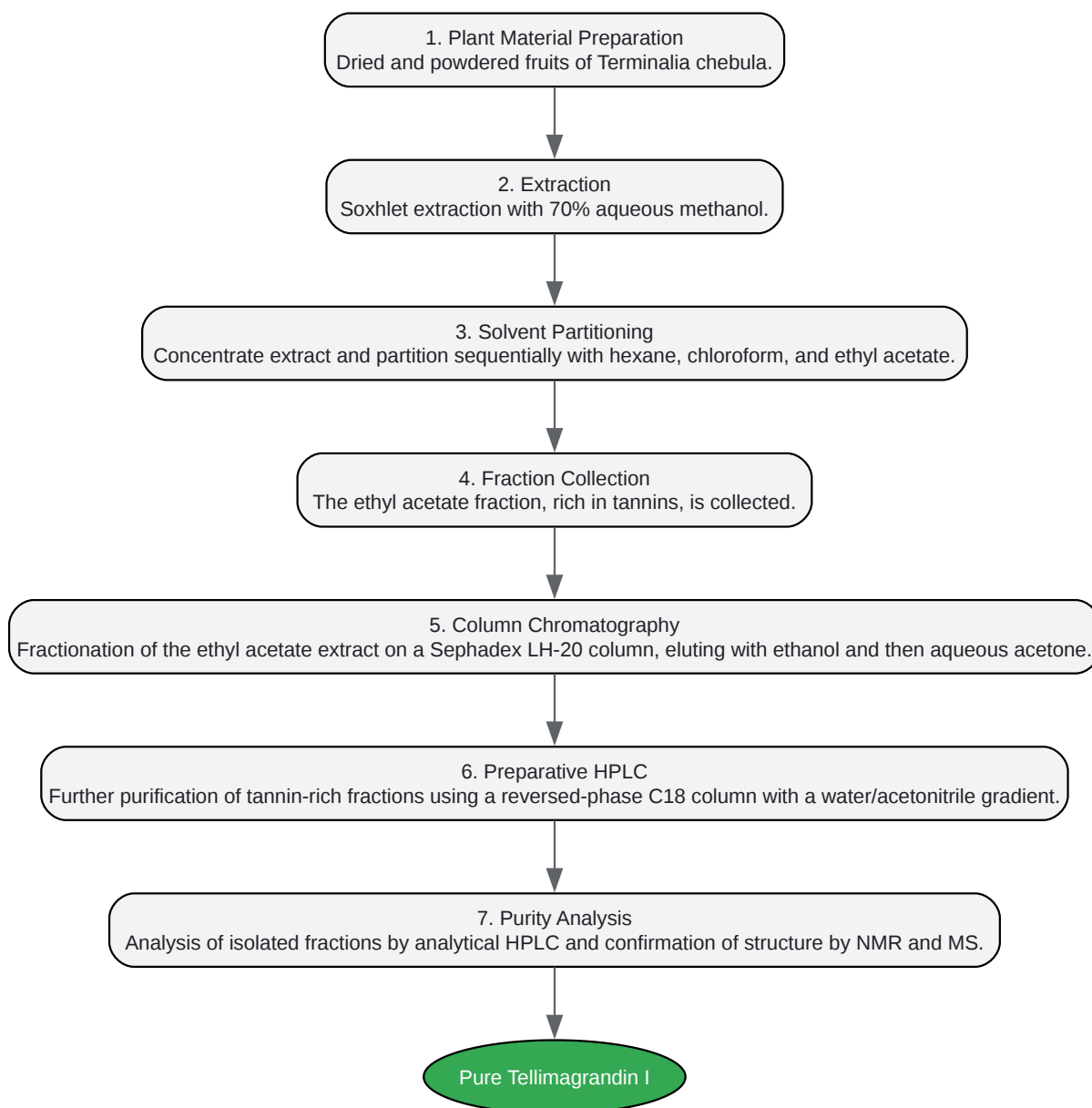
Concentration	% Decrease in ALT	% Decrease in AST	% Increase in GSH	% Increase in SOD Activity
100 µM	42%	47%	113%	442%
50 µM	36%	43%	105%	348%
25 µM	31%	37%	81%	119%

Data from a study on CCl₄-induced hepatotoxicity in HepG2 cells.^[1]

Experimental Protocols

Isolation of Tellimagrandin I from Terminalia chebula

This protocol describes a general procedure for the extraction and isolation of ellagitannins, including **Tellimagrandin I**, from the fruits of Terminalia chebula.



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General workflow for the isolation of **Tellimagrandin I**.

Methodology:

- Plant Material and Extraction:
 - Dried fruits of *Terminalia chebula* are powdered.
 - The powder is subjected to Soxhlet extraction with 70% aqueous methanol for 8-10 hours.
 - The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in water and sequentially partitioned with hexane, chloroform, and ethyl acetate.
 - The ethyl acetate fraction, which contains the majority of the tannins, is collected and dried over anhydrous sodium sulfate.
- Column Chromatography:
 - The dried ethyl acetate fraction is dissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column pre-equilibrated with ethanol.
 - The column is first eluted with ethanol to remove less polar compounds.
 - Subsequently, the column is eluted with a gradient of aqueous acetone (e.g., 30-70%) to elute the ellagitannins.
 - Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
 - Fractions containing **Tellimagrandin I** are pooled, concentrated, and further purified by preparative HPLC on a reversed-phase C18 column.
 - A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile.

- The elution is monitored by a UV detector at approximately 280 nm.
- Structure Elucidation and Purity Check:
 - The purity of the isolated **Tellimagrandin I** is confirmed by analytical HPLC.
 - The structure is elucidated and confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Hepatoprotective Activity Assay in HepG2 Cells

This protocol outlines a method to assess the hepatoprotective effect of **Tellimagrandin I** against CCl₄-induced toxicity in the human hepatoma cell line, HepG2.

Methodology:

- Cell Culture:
 - HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Experimental Procedure:
 - Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
 - Pre-treat the cells with various concentrations of **Tellimagrandin I** (e.g., 25, 50, 100 μM) for 2 hours.
 - Induce hepatotoxicity by adding CCl₄ (final concentration, e.g., 10 mM) to the wells and incubate for a further 24 hours.
 - Include a vehicle control (cells treated with DMSO), a toxin control (cells treated with CCl₄ only), and a positive control (cells treated with a known hepatoprotective agent like silymarin).
- Assessment of Hepatoprotection:

- Cell Viability (MTT Assay):
 - After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
 - Remove the medium and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Measurement of Liver Enzymes (ALT and AST):
 - Collect the cell culture supernatant.
 - Determine the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the supernatant using commercially available assay kits.
- Determination of Antioxidant Status (GSH and SOD):
 - Lyse the cells and measure the intracellular levels of reduced glutathione (GSH) and the activity of superoxide dismutase (SOD) using commercially available kits.

Conclusion

Tellimagrandin I is a promising natural product with well-documented antioxidant and hepatoprotective activities. Its ability to modulate the Keap1-Nrf2 signaling pathway highlights a sophisticated mechanism of cellular protection beyond simple free radical scavenging. The experimental protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of **Tellimagrandin I**, which can be adapted and optimized for specific research and drug development applications. Further investigation into the in vivo efficacy, bioavailability, and safety profile of **Tellimagrandin I** is warranted to fully explore its therapeutic potential.

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